

# An In-depth Technical Guide to 5-Hydroxypyrimidine

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## Compound of Interest

Compound Name: 5-Hydroxypyrimidine

Cat. No.: B018772

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For researchers, scientists, and professionals in drug development, **5-Hydroxypyrimidine** is a molecule of significant interest due to its foundational role in the structure of various biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and biological relevance.

## Core Compound Information

CAS Number: 26456-59-7[1][2][3]

Chemical Structure:

**5-Hydroxypyrimidine** consists of a pyrimidine ring with a hydroxyl group substituted at the fifth position. The molecule can exist in tautomeric forms, a common characteristic of hydroxypyrimidines. The equilibrium between the keto and enol forms is influenced by the solvent environment.

Molecular Formula: C<sub>4</sub>H<sub>4</sub>N<sub>2</sub>O[1][2][4]

Molecular Weight: 96.09 g/mol [1][2][4]

## Physicochemical Properties

The quantitative physicochemical properties of **5-Hydroxypyrimidine** are summarized in the table below, providing a ready reference for experimental design.

Property	Value	Source
Melting Point	212-214 °C	[2][3]
Boiling Point (Predicted)	227.2 ± 13.0 °C	[2]
Density (Predicted)	1.293 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	6.60 ± 0.10	[2]
Flash Point	91.2 °C	[3]
LogP	0.18220	[3]

## Tautomerism of 5-Hydroxypyrimidine

The tautomeric relationship between the enol (**5-hydroxypyrimidine**) and keto forms is a critical aspect of its chemistry, influencing its reactivity and biological interactions.

Tautomeric forms of **5-Hydroxypyrimidine**.

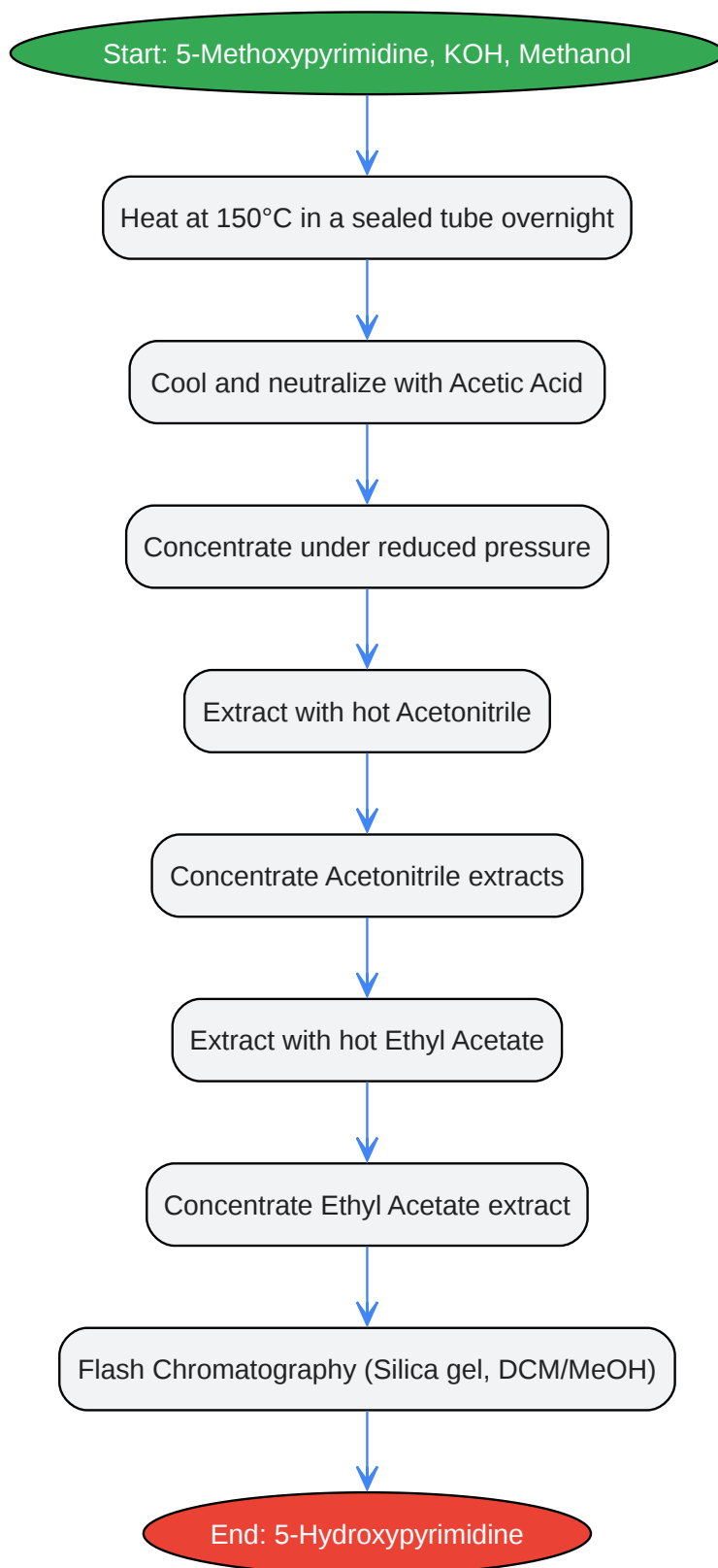
## Experimental Protocols: Synthesis of 5-Hydroxypyrimidine

A documented method for the synthesis of **5-Hydroxypyrimidine** involves the demethylation of 5-methoxypyrimidine.[5]

General Procedure from 5-Methoxypyrimidine:

- A mixture of 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (8.96 g, 85%, 136 mmol) in methanol (50 mL) is placed in a sealed tube.
- The reaction is heated at 150 °C overnight.
- After completion, the mixture is cooled to room temperature.
- The reaction is neutralized by the addition of acetic acid.
- The mixture is subsequently concentrated under reduced pressure.

- The resulting residue is ground with hot acetonitrile (2 x 100 mL).
- The acetonitrile extracts are combined and concentrated under reduced pressure to yield an off-white solid.
- The solid is then ground with hot ethyl acetate (100 mL).
- The ethyl acetate extract is concentrated under reduced pressure.
- Final purification is achieved by flash chromatography using silica gel as the stationary phase and a 9:1 dichloromethane/methanol mixture as the mobile phase to afford **5-hydroxypyrimidine** as an off-white solid.



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Workflow for the synthesis of **5-Hydroxypyrimidine**.

## Biological Activity and Derivatives

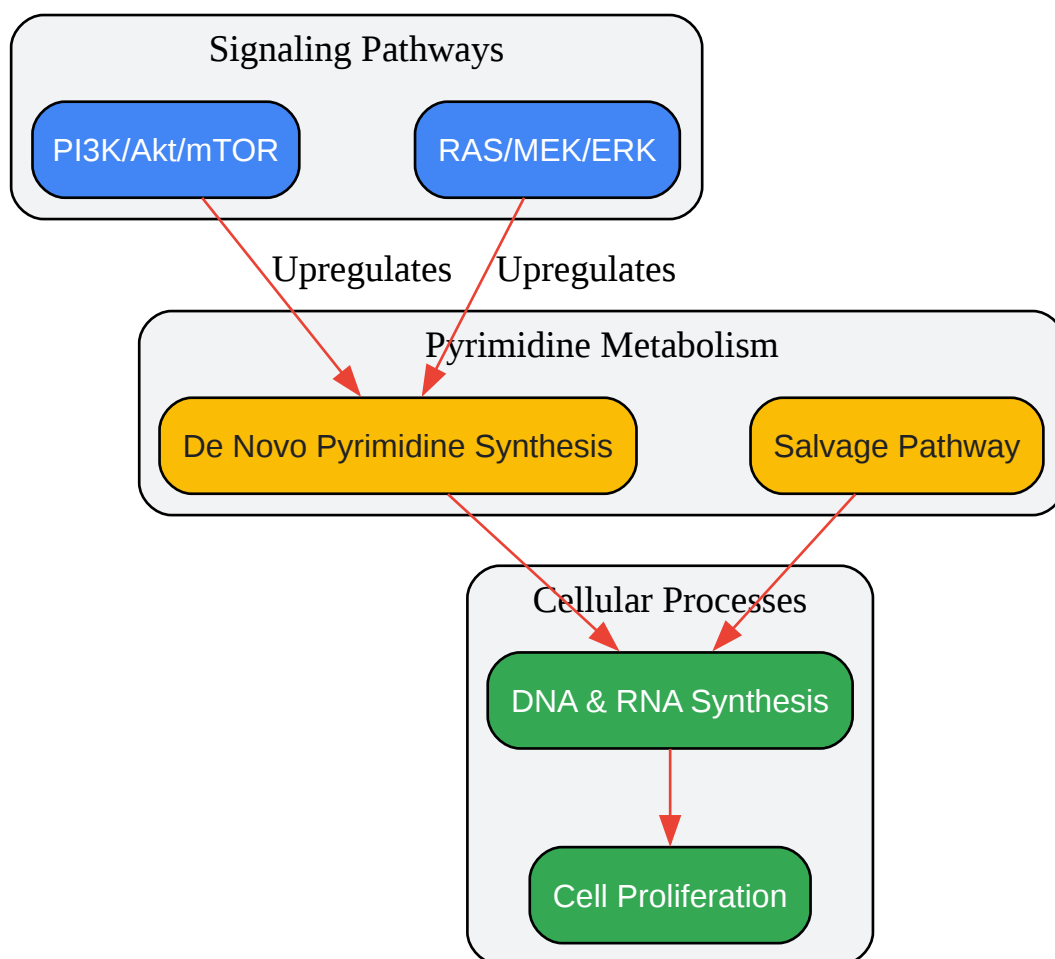
While **5-Hydroxypyrimidine** itself is a foundational building block, its derivatives have shown a range of biological activities. Research has demonstrated the potential of these derivatives in oncology and virology.

Derivatives of **5-hydroxypyrimidine** have been investigated for their effects on tumor growth and cytokine concentrations in animal models.[6] For instance, certain substituted **5-hydroxypyrimidines** have been shown to inhibit tumor growth.[6] Specifically, SNK-578 (hydrochloride of 2-isobutyl-4,6-dimethyl-**5-hydroxypyrimidine**) demonstrated significant tumor growth inhibition (87%) in female CBA mice with cervical cancer.[6] This was accompanied by a decrease in the serum concentrations of pro-oncogenic cytokines IL-10 and IL-17A, and the pro-inflammatory cytokine IL-6.[6]

Furthermore, derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against various cancer cell lines.[7][8] Other related structures, such as 4,5-dihydroxypyrimidine derivatives, have been identified as inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[9] Additionally, 3-hydroxypyrimidine-2,4-dione derivatives have shown potent inhibitory activity against HIV-1 integrase.[10]

## Role in Cellular Metabolism and Signaling

Pyrimidine metabolism is a critical pathway for cell growth and proliferation, making it a target in cancer therapy. The de novo synthesis of pyrimidines is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[11] This pathway is regulated by various signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. While the direct involvement of **5-Hydroxypyrimidine** in these specific signaling pathways is not extensively documented, its role as a pyrimidine analog suggests its potential to influence these fundamental cellular processes.



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Regulatory control of pyrimidine metabolism in cellular proliferation.

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